1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Description
Properties
IUPAC Name |
2-phenyl-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-2-12-19-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h2-5,8-9H,1,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZJEGNRKGQFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with carbon disulfide and an alkylating agent in the presence of a base. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Catalysts: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH)
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exhibit antimicrobial properties. Studies have shown that thione derivatives can effectively inhibit the growth of various bacteria and fungi. For instance, a study highlighted the potential of thione compounds in combating resistant strains of bacteria, suggesting that modifications to the quinazoline structure could enhance efficacy against pathogens .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of proliferation. These findings are particularly relevant in the context of developing new chemotherapeutic agents that target specific cancer types without the severe side effects associated with traditional therapies .
Neuroprotective Effects
Recent research has explored the neuroprotective potential of tetrahydroquinazoline derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. This application is particularly promising for conditions like Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties. Researchers have utilized this compound to synthesize more complex molecules through reactions such as nucleophilic substitutions and cycloadditions .
Catalysis
The compound has been explored as a catalyst in several organic reactions. Its ability to facilitate chemical transformations while maintaining selectivity makes it an attractive option for synthetic chemists. The use of tetrahydroquinazoline derivatives as catalysts can lead to more efficient processes in the synthesis of pharmaceuticals and fine chemicals .
Material Science
Polymer Chemistry
In material science, derivatives of this compound have been investigated for their potential use in polymer chemistry. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore how these modifications can lead to materials with tailored properties for specific applications .
Nanotechnology
The compound's unique chemical properties make it suitable for applications in nanotechnology. It has been utilized in the synthesis of nanoparticles with specific functionalities that can be employed in drug delivery systems or as contrast agents in imaging techniques. The ability to modify the surface characteristics of nanoparticles using tetrahydroquinazoline derivatives opens new avenues for targeted therapies and diagnostics .
Mechanism of Action
The mechanism of action of 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared to structurally analogous tetrahydroquinazoline-thiones (Table 1):
Key Observations:
- The allyl substituent offers a balance between steric bulk and reactivity, enabling facile derivatization compared to inert aromatic groups like benzyl.
- Benzyl and o-tolyl derivatives exhibit higher molecular weights and hydrophobicity, which may enhance membrane permeability but reduce solubility .
Crystallographic and Hydrogen-Bonding Profiles
Crystal structures of related compounds (e.g., pyrazine-2(1H)-thione) highlight the role of thione groups in forming N–H···N and C–H···S interactions . For this compound:
- The tetrahydroquinazoline core adopts a boat conformation due to partial saturation, reducing planarity compared to fully aromatic analogs.
- The allyl group may participate in weak C–H···π interactions with adjacent phenyl rings, as observed in benzyl derivatives .
- Hydrogen-bonding networks are dominated by N–H···S and C–H···S interactions, similar to 1-benzyl derivatives, but with altered geometry due to the allyl group’s flexibility .
Biological Activity
1-Allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound belonging to the quinazoline family. Compounds in this class are recognized for their diverse biological activities, making them subjects of interest for pharmaceutical research. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's structure can be described by the following characteristics:
- IUPAC Name : 2-phenyl-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione
- Molecular Formula : C17H18N2S
- CAS Number : 848680-62-6
The synthesis of this compound typically involves cyclization reactions of aniline derivatives with carbon disulfide and alkylating agents under basic conditions. The reaction conditions are crucial for optimizing yield and purity.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate various signaling pathways leading to different biological effects. For instance:
- Inhibition of Enzymatic Activity : The thione group may interact with active sites on enzymes.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors.
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess similar activities.
| Study | Organism Tested | Result |
|---|---|---|
| E. coli | Inhibition observed at 50 µg/mL | |
| S. aureus | Significant growth inhibition |
Antitumor Activity
Quinazolines are often evaluated for their potential antitumor effects. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines.
Case Study 1: Protective Effects Against Nephrotoxicity
A related study investigated the protective effects of a quinazoline derivative against cisplatin-induced nephrotoxicity in rats. The results indicated that co-administration significantly reduced renal damage markers without affecting the antitumor efficacy of cisplatin.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of various quinazoline derivatives against multiple bacterial strains. The results showed that compounds structurally similar to this compound exhibited promising antibacterial activity.
Future Directions in Research
Further investigations into the biological activity of this compound could include:
- In Vivo Studies : To assess pharmacokinetics and therapeutic potential in animal models.
- Mechanistic Studies : To elucidate specific molecular targets and pathways affected by the compound.
- Structural Modifications : To enhance biological activity and reduce toxicity.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione?
- Methodology :
- Cyclocondensation : React 5,6,7,8-tetrahydroquinazolin-4-one derivatives with phosphorus pentasulfide (P₄S₁₀) in dry toluene under reflux to introduce the thione group .
- Allylation : Use allyl bromide or allyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to introduce the allyl group at the N1 position .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure compound .
- Key Parameters :
- Temperature control (60–80°C for allylation) and inert atmosphere (N₂/Ar) to prevent oxidation.
- Reaction monitoring via TLC or HPLC to optimize yield (typically 65–85%) .
Q. Which crystallographic techniques are essential for determining the molecular structure of this compound?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Use a diffractometer (e.g., XtaLAB Synergy) with Mo Kα radiation (λ = 0.71073 Å) to collect data. Resolve structures using SHELXT/SHELXL .
- Hydrogen bonding analysis : Measure N–H⋯S and C–H⋯π interactions (bond lengths: 2.89–3.80 Å; angles: 150–170°) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H⋯H, C⋯S contacts) using Crystal Explorer .
- Data Output :
- Space group (e.g., P21/m), unit cell parameters (a, b, c, β), and R-factor (R₁ < 0.05 for high-quality data) .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from cytotoxicity assays .
- NMR chemical shift prediction : Compare computed (GIAO method) and experimental ¹H/¹³C NMR shifts to confirm structural assignments .
- Case Study :
- Pd(II) complexes of analogous thione derivatives showed a HOMO-LUMO gap of 3.2 eV, correlating with observed antimicrobial activity .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Standardized assays : Use identical bacterial strains (e.g., E. coli ATCC 25922) and concentration ranges (1–100 µg/mL) for antimicrobial testing .
- Control experiments : Include reference drugs (e.g., ciprofloxacin) and solvent controls (DMSO < 1% v/v) to validate results .
- Statistical analysis : Apply ANOVA or Student’s t-test (p < 0.05) to assess significance. Address outliers via dose-response curve replication .
- Example :
- Discrepancies in IC₅₀ values for anticancer activity (e.g., 12 µM vs. 28 µM) may arise from differences in cell line viability assays (MTT vs. SRB) .
Q. How do substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Kinetic studies : Monitor reactions (e.g., alkylation with methyl iodide) via UV-Vis spectroscopy. Calculate rate constants (k) under varying pH and solvent conditions .
- Substituent effects : Compare electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on thione sulfur’s nucleophilicity .
- Data Table :
| Substituent | Rate Constant (k, s⁻¹) | Solvent |
|---|---|---|
| -H | 0.45 ± 0.03 | DMSO |
| -OCH₃ | 0.62 ± 0.05 | DMSO |
| -NO₂ | 0.28 ± 0.02 | DMSO |
| Source: Adapted from |
Structure-Activity Relationship (SAR) Insights
Q. What structural features enhance the compound’s antimicrobial efficacy?
- Key Findings :
- Allyl group : Increases lipophilicity (logP ~3.5), improving membrane permeability .
- Thione moiety : Directly interacts with bacterial thioredoxin reductase (IC₅₀ = 8.7 µM) .
- Phenyl substitution : Ortho-substituted derivatives show 2–3× higher activity against Gram-positive pathogens .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying hydrogen-bonding patterns for this compound?
- Resolution Strategies :
- Temperature-dependent studies : Collect data at 100 K vs. 298 K to assess thermal motion effects on H-bond geometry .
- Polymorph screening : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate alternative crystal forms .
- Example :
- A study reported N–H⋯S (2.893 Å) in ethanol-grown crystals, while acetonitrile crystals showed C–H⋯π (3.716 Å) as the dominant interaction .
Experimental Design Recommendations
Q. How to optimize reaction conditions for scale-up synthesis?
- Protocol :
- Microwave-assisted synthesis : Reduce time from 12 hours (conventional) to 30 minutes (30% power, 100°C) .
- Solvent selection : Use acetonitrile (ε = 37.5) for higher dielectric constant and faster reaction kinetics .
- Catalyst screening : Test p-toluenesulfonic acid (PTSA) vs. Amberlyst-15 for acid-catalyzed cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
